1-Acetyl-3,5-dimethyl Adamantane

Vue d'ensemble

Description

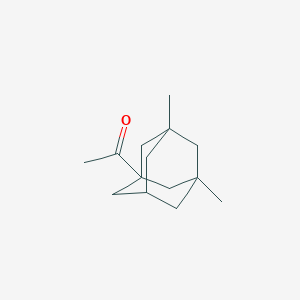

1-Acetyl-3,5-dimethyl Adamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of an acetyl group at the first position and two methyl groups at the third and fifth positions of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3,5-dimethyl Adamantane typically involves the functionalization of adamantane derivatives. One common method includes the Friedel-Crafts acylation of 3,5-dimethyl adamantane with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-3,5-dimethyl Adamantane undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas under UV light.

Major Products Formed:

Oxidation: 1-Carboxy-3,5-dimethyl Adamantane.

Reduction: 1-(Hydroxymethyl)-3,5-dimethyl Adamantane.

Substitution: 1-Acetyl-3,5-dimethyl-2-chloro Adamantane.

Applications De Recherche Scientifique

1-Acetyl-3,5-dimethyl Adamantane has diverse applications in scientific research:

Chemistry: Used as a precursor for synthesizing more complex adamantane derivatives and studying reaction mechanisms.

Biology: Investigated for its potential antiviral and antibacterial properties due to the stability and rigidity of the adamantane core.

Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for enzymes and receptors.

Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal stability and mechanical properties.

Mécanisme D'action

The mechanism of action of 1-Acetyl-3,5-dimethyl Adamantane largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The rigid adamantane core provides a stable framework that can interact with biological macromolecules, potentially disrupting their normal function. The acetyl and methyl groups can further modulate the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-Acetyl Adamantane: Lacks the additional methyl groups, resulting in different chemical reactivity and biological activity.

3,5-Dimethyl Adamantane:

1,3,5-Trimethyl Adamantane: Contains an additional methyl group, which can influence its physical and chemical properties.

Uniqueness: 1-Acetyl-3,5-dimethyl Adamantane is unique due to the combination of the acetyl and methyl groups on the adamantane core. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

1-Acetyl-3,5-dimethyl Adamantane (CAS Number: 40430-57-7) is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features an acetyl group at the first position and two methyl groups at the third and fifth positions. The structural characteristics of this compound contribute to its stability and potential biological activities, including antiviral and antibacterial properties.

This compound has a molecular formula of C₁₄H₂₂O and a molecular weight of 218.33 g/mol. Its unique adamantane structure provides significant stability, making it suitable for various chemical reactions and biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂O |

| Molecular Weight | 218.33 g/mol |

| Structure | Structure |

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, have shown potential as antiviral agents. Notably, compounds like memantine (a derivative of adamantane) are established inhibitors of the M2 ion channel of the influenza virus . The rigidity of the adamantane core may enhance binding affinity to viral proteins, thus inhibiting viral replication.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as camphor 5-monooxygenase found in Pseudomonas putida, which may play a role in its antibacterial properties.

- Membrane Interaction : The hydrophobic nature of the adamantane structure allows it to integrate into lipid membranes, potentially disrupting bacterial cell integrity.

Study on Memantine Derivatives

A study focused on synthesizing cinnamoyl derivatives from memantine highlighted their antimicrobial properties against various pathogens. The derivatives showed zones of inhibition ranging from 11–15 mm against Staphylococcus aureus and Candida albicans, indicating their potential as effective antimicrobial agents .

Synthesis Pathway

This compound serves as an intermediate in synthesizing memantine hydrochloride. This synthetic route involves a Ritter reaction with acetonitrile and concentrated sulfuric acid, demonstrating its utility in pharmaceutical applications.

Safety and Toxicology

While long-term exposure to this compound is not expected to produce chronic adverse effects according to EC Directives , safety precautions should be observed during handling due to potential irritative properties.

Future Directions

Given its unique structural properties and preliminary findings regarding biological activity, further research is warranted to explore:

- Expanded Antiviral Testing : Evaluating efficacy against a broader range of viruses.

- Antibacterial Spectrum : Investigating activity against Gram-negative bacteria.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

Propriétés

IUPAC Name |

1-(3,5-dimethyl-1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10(15)14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLDWXYQFICXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)(CC(C3)(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the significance of 1-acetyl-3,5-dimethyl adamantane in the synthesis of memantine hydrochloride?

A1: this compound serves as a crucial intermediate in the synthesis of memantine hydrochloride. The provided research paper describes a method where 1-bromo-3,5-dimethyl adamantane undergoes a Ritter reaction with acetonitrile in concentrated sulfuric acid to yield this compound. [] This compound is then further hydrolyzed and acidified to ultimately produce memantine hydrochloride.

Q2: Are there any advantages to the described synthetic route involving this compound for industrial production?

A2: Yes, the research highlights a few advantages of this specific synthetic route. Firstly, monitoring color change during the acetylamino temperature process helps control the exothermic reaction and minimize risks associated with uncontrolled heat generation. [] Secondly, the use of ethyl acetate or dichloromethane for extraction offers a less toxic alternative compared to traditionally used solvents like benzene or chloroform. [] Finally, recrystallization from isopropyl alcohol, ethanol, or ethyl acetate mixtures again avoids the use of more toxic chloroform. [] These modifications contribute to a safer and potentially more environmentally friendly industrial process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.